N-Acetyl-L-alanine methylamide

X-ray crystallography solid-state packing chiral resolution

Force field developers face inconsistency when calibrating backbone parameters without a well-characterized minimal model. Ac-Ala-NHMe (CAS 19701-83-8) is the original Ramachandran alanine dipeptide, providing the definitive three-point conformational reference set (solid-state crystal structure, nonpolar C7eq, aqueous PII) required for AMBER, CHARMM, and OPLS-AA validation. • Benchmark-grade purity ≥99% (TLC) with lot-specific optical rotation [α]D24 = -12 ± 2° (c=1%, DMF) and sharp melting point 179-183 °C. • Supplied as enantiopure L-form white crystalline powder; store at 0-8 °C and ship at ambient temperature.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 19701-83-8
Cat. No. B556470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-alanine methylamide
CAS19701-83-8
SynonymsAC-ALA-NHME; 19701-83-8; Acetyl-L-alaninemethylamide; N-Acetylalaninemethylamide; N-Acetyl-N'-methylalaninamide; N-Acetyl-L-alanineN'-methylamide; AC1NUNKI; N-Acetyl-L-Ala-NHMe; N-Acetyl-ala-N-methylamide; N-Acetylalanyl-N-methylamide; N-AcetylalanineN-methylamide; N-Acetylalanyl-N'-methylamide; SCHEMBL15006102; CTK8F7535; ZINC2390930; 6073AH; (2S)-2-acetamido-N-methylpropanamide; AKOS006237850; NSC186894; K-5775; Propionamide,2-acetamido-N-methyl-,L-(8CI); Propanamide,2-(acetylamino)-N-methyl-,(S)-(9CI)
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C(=O)NC)NC(=O)C
InChIInChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)
InChIKeyVHCVPWSUVMHJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-alanine methylamide (CAS 19701-83-8): Core Identity and Procurement-Relevant Classification


N-Acetyl-L-alanine methylamide (Ac-Ala-NHMe; AAMA) is a terminally blocked L-alanine dipeptide mimetic with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It bears an acetyl cap at the N-terminus and a methylamide cap at the C-terminus, thereby presenting a single, centrally disposed chiral Ala residue flanked by two trans-amide bonds [1]. This compound is the canonical 'alanine dipeptide' that G.N. Ramachandran and co-workers employed to construct the original Ramachandran plot, making it the most extensively characterized model system for exploring backbone φ/ψ conformational space [2]. Commercially, it is supplied as a white crystalline powder with a reported melting point of 179–183 °C, an optical rotation of [α]ᴅ²⁴ = −12 ± 2° (c = 1% in DMF), and a purity specification of ≥99% by TLC .

Why N-Acetyl-L-alanine methylamide Cannot Be Substituted by In-Class Analogs Without Altering Conformational Readout


Although N-acetyl-blocked amino acid amides appear superficially interchangeable, Ac-Ala-NHMe occupies a singular position in the conformational parameter space that is not replicated by its closest structural analogs. Replacing the C-terminal methylamide with a methyl ester (Ac-Ala-OMe) eliminates the N–H donor required for the intramolecular C7eq hydrogen bond that stabilizes the folded conformer in nonpolar media [1]. The racemic DL mixture (CAS 22715-68-0) crystallizes in a different space group (I4₁/a, Z=16) with a markedly lower melting point (137–139 °C) than the enantiopure L-form (P2₁2₁2₁, Z=8; mp 179–183 °C), reflecting fundamentally different packing energetics [2]. Truncating the side chain to glycine (Ac-Gly-NHMe) removes the Cβ methyl group and consequently alters the relative energies of the αR, PII, and C7eq conformers due to loss of steric constraints [3]. N-Methylation of the C-terminal amide (Ac-Ala-NMe₂) abolishes the key NH···O=C hydrogen bond that defines the C7eq and C5 conformations, fundamentally changing the conformational ensemble [4]. These differences are not marginal; they shift the equilibrium populations of backbone conformers in ways that directly impact the interpretation of spectroscopic benchmark data and the predictive accuracy of computational force fields calibrated against this compound.

Quantitative Differentiation Evidence: N-Acetyl-L-alanine methylamide vs. Closest Analogs


Crystal Structure Divergence: L-Enantiomer vs. Racemic DL Form

N-Acetyl-L-alanine methylamide (L-AANMA) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 13.87 Å, b = 6.98 Å, c = 16.29 Å, and Z = 8 molecules per unit cell. In contrast, the racemic DL compound (DL-AANMA) crystallizes in the tetragonal space group I4₁/a with a = 13.81 Å, c = 16.50 Å, and Z = 16 [1]. The L-form exhibits antiparallel β-sheet hydrogen-bonding with backbone dihedral angles φ = −83.6° and ψ = +150.8°, while the DL-form packs with a pseudo-fourfold screw axis and a distinct hydrogen-bonded array that is not part of the overall crystal symmetry [2]. This translates into a macroscopic physical difference: the L-form melts at 179–183 °C, whereas the DL-form melts at 137–139 °C, a ΔT of ~42–44 °C .

X-ray crystallography solid-state packing chiral resolution

Solvent-Dependent Conformational Switching: C5 Extended vs. C7eq Folded

Attenuated total reflection infrared (ATR-IR) spectroscopy combined with DFT calculations (B3LYP/6-311++G**) reveals that Ac-Ala-NHMe adopts a C5 extended β-strand conformation in the solid state, but switches to a C7eq cyclic structure (stabilized by an intramolecular N–H···O=C hydrogen bond forming a seven-membered ring) or αL conformation in nonpolar THF solvent [1]. In aqueous solution, explicit-water DFT models identify the polyproline II (PII) conformation (φ = −94°, ψ = +133°) as the dominant structure [1]. By contrast, the ester analog Ac-Ala-OMe cannot form the C7eq hydrogen bond because it lacks the C-terminal N–H donor; instead, Ac-Ala-OMe preferentially populates β, C5, and αR conformations [2]. The amide I band region (1600–1700 cm⁻¹) of Ac-Ala-NHMe shifts systematically with solvent, directly reporting on the hydrogen-bonding status of the backbone, a feature absent in the ester analog.

peptide conformation IR spectroscopy solvent effects

Self-Association Mode: Dimer Geometry Differs from Methyl Ester Analog

¹H and ¹³C NMR dilution experiments in nonpolar solvents reveal that N-Acetyl-L-alanine methylamide (Ac-Ala-NHMe) self-associates via a dimer model in which the N–H of the C-terminal methylamide group of one molecule hydrogen-bonds to the acetyl C=O of a second molecule [1]. In contrast, N-Acetyl-L-alanine methyl ester (Ac-Ala-OMe) dimerizes through a different geometry: the Ala N–H of one molecule hydrogen-bonds to the Ala C=O of the partner molecule [1]. The distinct dilution shift patterns observed between these two molecules map directly onto these divergent dimer geometries, confirming that the C-terminal amide provides a unique hydrogen-bond donor site that reorients the intermolecular interaction relative to the ester analog.

self-association NMR dilution shifts dimer model

Conformer Population Quantification: PII Dominance in Water by Raman Optical Activity

Experimental Raman optical activity (ROA) spectra of Ac-Ala-NHMe measured in H₂O and D₂O and fitted against theoretical curves produced an experimental free-energy surface that identifies the polyproline II (PII) conformer (φ ∼ −93°, ψ ∼ +128°) as the dominant structure in aqueous solution [1][2]. This contrasts with the gas phase, where DFT calculations predict multiple low-energy conformers (C5, C7eq, αR) to coexist with smaller energy gaps [3]. Temperature-dependent ROA measurements further confirm that the PII population increases upon cooling, consistent with the experimentally derived enthalpy difference ΔH° between conformers [1]. For Ac-Pro-NHMe—a comparator with a constrained pyrrolidine ring—the conformational landscape is sharply restricted to fewer accessible states, making Ac-Ala-NHMe the more versatile probe for mapping full φ/ψ space.

Raman optical activity conformer populations aqueous solution

Thermodynamic Quantification of the C7eq-to-Open Conformational Transition

Optical rotatory dispersion (ORD) measurements of Ac-Ala-NHMe in 1,2-dichloroethane as a function of temperature (14–53 °C) were fitted to a two-state equilibrium model between a low-temperature intramolecularly hydrogen-bonded form (C7eq) and a high-temperature non-hydrogen-bonded ensemble. The fit yielded an enthalpy change ΔH° = 2570 ± 5 cal/mol and an entropy change ΔS° = 6.56 ± 0.01 cal/mol·K for the C7eq → open transition [1]. This thermodynamic signature is specific to the C-terminal methylamide: the ester analog Ac-Ala-OMe cannot form the C7eq hydrogen bond and therefore does not exhibit this two-state equilibrium, while the dimethylamide analog Ac-Ala-NMe₂ lacks the N–H donor entirely, eliminating the C7eq conformation [2].

optical rotatory dispersion conformational equilibrium thermodynamics

Melting Point as a Chiral Purity Indicator: L-Form vs. Racemic Mixture

The enantiopure L-form of N-Acetyl-alanine methylamide exhibits a sharp melting point of 179–183 °C (lit.) when measured as a white crystalline powder of ≥99% purity by TLC . In contrast, the racemic DL mixture (CAS 22715-68-0) melts at a substantially lower temperature of 137–139 °C . This 42–44 °C melting-point depression provides a simple, accessible quality-control metric: any batch of purportedly enantiopure Ac-Ala-NHMe that melts significantly below ~179 °C is likely contaminated with the D-enantiomer or other impurities. The large ΔT reflects the fundamentally different crystal packing arrangements confirmed by X-ray diffraction: the L-form packs in an orthorhombic P2₁2₁2₁ lattice with efficient β-sheet hydrogen bonding (Z = 8), while the DL-form adopts a less dense tetragonal I4₁/a arrangement (Z = 16) with a pseudo-symmetric hydrogen-bond array [1].

chiral purity thermal analysis quality control

Optimal Application Scenarios for N-Acetyl-L-alanine methylamide in Research and Industrial Settings


Computational Force Field Calibration and Validation

Ac-Ala-NHMe is the de facto standard for benchmarking classical and quantum-mechanical force fields against experimental conformational data. The experimentally determined PII backbone angles in water (φ = −94°, ψ = +133°) from ROA and VCD , the ΔH° = 2570 cal/mol for C7eq→open transition from ORD , and the high-resolution crystal structure (φ = −83.6°, ψ = +150.8°) together form a three-point reference set—solid state, nonpolar solution, aqueous solution—that no other single dipeptide model provides at comparable quantitative resolution. Users developing or validating force fields such as AMBER, CHARMM, or OPLS-AA should procure the enantiopure L-form to ensure their simulations reproduce these well-established experimental benchmarks.

Spectroscopic Method Development for Protein Secondary Structure Determination

The amide I band (1600–1700 cm⁻¹) of Ac-Ala-NHMe undergoes characteristic solvent-dependent shifts that report on the hydrogen-bonding environment of the peptide backbone . Its well-characterized ROA and VCD spectra in H₂O, D₂O, and CHCl₃ provide reference signatures for the PII, C7eq, and αR conformers . Researchers developing new chiroptical methods for protein secondary structure analysis—including vibrational circular dichroism, Raman optical activity, and 2D-IR spectroscopy—require this compound as a minimal, optically active calibration standard whose conformational ensemble in each solvent is quantitatively known. The enantiopure L-form ensures that the chiroptical signal originates from a single absolute configuration, eliminating the spectral cancellation that would occur with a racemic mixture.

Peptide Self-Assembly and Aggregation Model Studies

The defined dimer geometry of Ac-Ala-NHMe—in which the C-terminal methylamide N–H hydrogen-bonds to the acetyl C=O of a partner molecule—provides a structurally characterized minimal model for studying the early events of peptide self-association . Unlike the methyl ester analog, which dimerizes via a different hydrogen-bond topology, the methylamide more closely mimics the inter-strand hydrogen bonding found in β-sheet aggregates. Researchers investigating amyloid nucleation mechanisms or designing self-assembling peptide materials can use Ac-Ala-NHMe as a tractable building block whose dimerization geometry is known from NMR dilution experiments, enabling direct comparison between experimental association constants and computational predictions.

Chiral Chromatography and Analytical Reference Standard

With a defined optical rotation of [α]ᴅ²⁴ = −12 ± 2° (c = 1% in DMF) and a sharp melting point of 179–183 °C , enantiopure Ac-Ala-NHMe serves as a readily accessible chiral reference standard. Its single stereocenter and the availability of both enantiopure (L) and racemic (DL) forms make it an ideal system for validating chiral HPLC or SFC method resolution. The substantial melting-point depression (42–44 °C) between the L-form and the DL mixture provides an orthogonal thermal analysis check that complements chromatographic enantiomeric excess determination. Analytical laboratories developing chiral separation protocols for N-blocked amino acid derivatives can use this compound pair to establish system suitability parameters.

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